The synthesis of 5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimidazolium hydroxide involves several steps:
The specific conditions such as temperature, reaction time, and catalyst presence are critical for achieving the desired product characteristics.
The molecular structure of 5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimidazolium hydroxide can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in biological systems.
This compound is involved in various chemical reactions due to its functional groups:
These reactions are essential for understanding how this compound can be used in synthetic pathways or as an active ingredient in pharmaceuticals.
The mechanism of action for 5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimidazolium hydroxide is primarily linked to its interaction with biological targets:
Studies using cell lines or animal models can elucidate these mechanisms further.
The physical and chemical properties of 5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimidazolium hydroxide include:
Experimental data should be referenced for precise values.
The applications of 5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimidazolium hydroxide span various fields:
Research into these applications continues to expand as new methods of synthesis and analysis are developed.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3